2-Bromo-6-fluorophenoxyacetic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluorophenoxyacetic acid consists of a phenyl ring substituted with bromo and fluoro groups, and an acetic acid group attached through an oxygen atom.Scientific Research Applications
1. Use in HPLC Analysis
2-Bromo-6-fluorophenoxyacetic acid is utilized as a fluorescent labeling reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of biologically active carboxylic acids. This includes the analysis of fatty acids and bile acids in pharmaceutical formulations, where it reacts to form fluorescent esters that are separable and detectable through HPLC (Gatti et al., 1992).
2. Analysis of Pharmaceutical Formulations
It is applied in the fluorogenic labeling for HPLC analyses of various acids in pharmaceuticals. The derivatization process is carried out in different mediums based on the compound, and the labeled acids are then chromatographed and detected fluorimetrically. This method enhances the sensitivity and selectivity of pharmaceutical analysis (Gatti et al., 1996).
3. Bile Acid Determination
The compound serves as a pre-chromatographic fluorescent labeling reagent for HPLC analysis of bile acids. The method, involving derivatization and reversed-phase HPLC, is employed for the determination of various acids in pharmaceutical formulations and human bile samples (Cavrini et al., 1993).
4. Structure Analysis in Metal Complexes
In the study of metal complexes, this compound is investigated to understand the crystal structures of such compounds. Its interaction with different metals aids in elucidating the geometrical and binding properties of metal complexes (Kennard et al., 1986).
Safety and Hazards
The safety data sheet for a related compound, 2-Bromo-6-fluorophenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .
Mechanism of Action
Mode of Action
, a type of cross-coupling reaction. This reaction involves the palladium-catalyzed formation of a carbon-carbon bond between the boron atom of an organoboron compound and a halogen atom (like bromine or fluorine) of another compound .
Biochemical Pathways
. This suggests that the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 2-Bromo-6-fluorophenoxyacetic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction it participates in is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound could potentially exhibit stable activity under a wide range of conditions.
Properties
IUPAC Name |
2-(2-bromo-6-fluorophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFWYLIUGUFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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